6-Cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzyl halide reacts with the pyrimidine core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, potentially yielding amines or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Amines or alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-Cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its applications may extend to the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the cyclopropyl and fluorophenyl groups may enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropylpyrimidine-4-carboxamide: Lacks the fluorophenyl group, which may reduce its binding affinity and specificity.
N-[(2-Fluorophenyl)methyl]pyrimidine-4-carboxamide: Lacks the cyclopropyl group, potentially affecting its chemical reactivity and stability.
6-Cyclopropyl-N-methylpyrimidine-4-carboxamide: Substitution of the fluorophenyl group with a methyl group, altering its electronic properties and biological activity.
Uniqueness
6-Cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide is unique due to the combination of the cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
6-cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-12-4-2-1-3-11(12)8-17-15(20)14-7-13(10-5-6-10)18-9-19-14/h1-4,7,9-10H,5-6,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQVZOOZZZKZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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